N,N-Didesmethyldiltiazem
Description
N,N-Didesmethyldiltiazem is a primary amine metabolite of the calcium channel blocker diltiazem, formed via sequential N-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 . It is structurally characterized by the removal of two methyl groups from the parent compound (diltiazem), resulting in a molecular formula of C20H22N2O4S and a CAS number of 115973-28-9 . This metabolite is part of a broader metabolic pathway that includes intermediates such as N-desmethyldiltiazem (mono-demethylated) and O-desmethyldiltiazem (deacetylated) .
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(2S,3S)-5-(2-aminoethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C20H22N2O4S/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24/h3-10,18-19H,11-12,21H2,1-2H3/t18-,19+/m1/s1 |
InChI Key |
ITPLTCJNLBCHHJ-MOPGFXCFSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC |
Synonyms |
N,N-didesmethyldiltiazem |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound is unique among diltiazem metabolites for its role as a competitive inhibitor of MI complex formation, contrasting with secondary hydroxylamines (e.g., N-hydroxy-N-desmethyldiltiazem), which directly drive MI complex accumulation .
- The product ratio of N-dealkylation to N-hydroxylation for diltiazem (0.8) is lower than for desipramine (2.9) and (S)-fluoxetine (3.6), indicating CYP3A4 favors hydroxylation over demethylation for diltiazem .
- Unlike O-desmethyldiltiazem , which undergoes gut microbiota-mediated deacetylation, this compound is primarily metabolized by hepatic CYP enzymes .
Structural and Functional Differences
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| Diltiazem | Parent compound | Calcium channel blocker; antihypertensive |
| This compound | Two methyl groups removed | Reduced receptor binding; metabolic inhibitor |
| N-Desmethyldiltiazem | One methyl group removed | Intermediate metabolite; partial activity |
| Desacetyl-diltiazem | Acetyl group removed | Inactive metabolite; excreted via urine |
Key Insights :
- This compound exhibits diminished pharmacological activity compared to diltiazem due to the loss of methyl groups critical for calcium channel binding .
- Desacetyl-diltiazem is rendered inactive, whereas N-desmethyldiltiazem retains partial activity, highlighting the structural sensitivity of diltiazem’s therapeutic effects .
Clinical and Toxicological Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
